REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14]#[N:15])=[CH:9][C:8]=1[F:16])(=O)=O.[N-:17]=[N+:18]=[N-].[Na+].C[N:22](C=O)C>O>[N:15]([CH2:14][C:10]1[CH:11]=[C:12]([F:13])[C:7]([C:6]#[N:22])=[C:8]([F:16])[CH:9]=1)=[N+:17]=[N-:18] |f:1.2|
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Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1=C(C=C(C=C1F)C#N)F
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Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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extracted three times with diethyl ether
|
Type
|
WASH
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Details
|
The combined ethereal phase was washed five times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
A small sample was evaporated for NMR purposes
|
Type
|
CUSTOM
|
Details
|
the product crystallised
|
Type
|
CUSTOM
|
Details
|
The rest was evaporated cautiously but not until complete dryness
|
Type
|
CUSTOM
|
Details
|
Yield (theoretically 1.26 g)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC1=CC(=C(C#N)C(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |